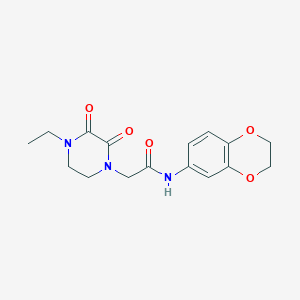

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-2-18-5-6-19(16(22)15(18)21)10-14(20)17-11-3-4-12-13(9-11)24-8-7-23-12/h3-4,9H,2,5-8,10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNZIIHTDAPGOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to introduce the piperazinyl acetamide group. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for a wide range of chemical transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound could be used in the production of specialty chemicals or materials. Its unique properties may make it suitable for specific applications in material science.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

| Compound Name | Core Structure | Substituents/Functional Groups | Biological Activity | Key References |

|---|---|---|---|---|

| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide | Benzodioxin | Acetamide | Synthetic intermediate; limited bioactivity | |

| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide | Benzodioxin + piperazine | Phenylpiperazine | Potential CNS modulation (inferred from SAR) | |

| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | Benzodioxin | Carboxylic acid | Antiinflammatory (comparable to ibuprofen) | |

| 2-[(4-Chlorophenyl)sulfonylamino]-N-(aryl)acetamides | Benzodioxin + sulfonamide | Sulfonyl, substituted aryl | Antimicrobial (IC₅₀: 81–86 μM vs. α-glucosidase) | |

| Target Compound | Benzodioxin + dioxopiperazine | 4-Ethyl-2,3-dioxopiperazine | Hypothesized: Anti-inflammatory, antimicrobial | — |

(a) Benzodioxin Derivatives with Acetamide Linkers

Simpler analogues like N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide () lack the piperazine-dione moiety and exhibit minimal bioactivity, serving primarily as intermediates. In contrast, sulfonamide-linked derivatives (e.g., ) show moderate antimicrobial activity (IC₅₀: 81–86 μM) due to enhanced hydrogen bonding and electrostatic interactions from the sulfonyl group .

(b) Antiinflammatory and Antidiabetic Potential

The 2,3-dihydro-1,4-benzodioxin scaffold in carboxylic acid derivatives () demonstrates antiinflammatory activity comparable to ibuprofen in carrageenan-induced edema models. Additionally, benzodioxin-sulfonamide hybrids () exhibit α-glucosidase inhibition (IC₅₀: 81.12 ± 0.13 μM), indicating that the ethyl-dioxopiperazine group might enhance binding to enzymatic pockets through hydrophobic interactions .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C18H21N3O4

Molecular Weight : 345.38 g/mol

CAS Number : 557063-71-5

The compound features a benzodioxin moiety linked to a piperazine derivative, which is known to influence its biological activity.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine compounds possess antimicrobial properties. The benzodioxin structure may enhance the compound's ability to interact with microbial targets.

- Antitumor Activity : There is emerging evidence that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms may involve apoptosis induction and inhibition of cell proliferation.

- CNS Activity : Compounds containing piperazine are often studied for their central nervous system (CNS) effects. Some studies have indicated potential anxiolytic or antidepressant-like activities.

The biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide may involve:

- Receptor Interaction : The compound may interact with neurotransmitter receptors or other cellular targets relevant to its pharmacological effects.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| CNS Activity | Potential anxiolytic effects |

Case Study: Antitumor Effects

In a study conducted on various cancer cell lines, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide was tested for cytotoxicity. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies suggested that the compound activated caspase pathways leading to apoptosis.

Case Study: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 2,3-dihydro-1,4-benzodioxin-6-amine as the core precursor. React with 4-ethyl-2,3-dioxopiperazine derivatives under nucleophilic substitution conditions (e.g., pH 9–10, aqueous Na₂CO₃) to introduce the piperazine moiety .

- Step 2 : Use coupling agents like EDC/HOBt or DCC for acetamide bond formation between the benzodioxin amine and activated carboxylic acid intermediates .

- Optimization : Apply statistical experimental design (e.g., factorial design) to test variables such as temperature, solvent polarity, and stoichiometry. For example, highlights the use of design-of-experiments (DoE) to minimize trials while maximizing yield and purity .

Q. How can structural characterization of this compound be rigorously validated?

- Methodology :

- Spectroscopy : Combine IR for functional group analysis (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide and dioxopiperazine), ¹H-NMR for proton environments (e.g., benzodioxin aromatic protons at δ 6.5–7.0 ppm), and ¹³C-NMR for carbonyl carbons .

- Elemental Analysis : Confirm molecular formula via CHN analysis, targeting <0.4% deviation from theoretical values .

- X-ray Crystallography : If crystalline, use single-crystal diffraction (as in ) to resolve bond lengths and angles, particularly for the dioxopiperazine ring conformation .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential (e.g., α-glucosidase or acetylcholinesterase)?

- Methodology :

- Kinetic Assays : Use spectrophotometric methods to measure inhibition of α-glucosidase (e.g., p-nitrophenyl-α-D-glucopyranoside substrate) or acetylcholinesterase (e.g., Ellman’s method with acetylthiocholine iodide) .

- Dose-Response Curves : Calculate IC₅₀ values via non-linear regression (e.g., GraphPad Prism) and compare with standard inhibitors (e.g., acarbose for α-glucosidase) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental enzyme inhibition data be resolved?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model binding poses. If computational results (e.g., high binding affinity) conflict with low experimental activity, re-evaluate force field parameters or solvation effects .

- Free Energy Perturbation (FEP) : Refine docking predictions by simulating ligand-protein binding dynamics with FEP to account for entropy/enthalpy trade-offs .

- Experimental Validation : Perform mutagenesis studies on key residues (e.g., catalytic triad in acetylcholinesterase) to confirm binding hypotheses .

Q. What strategies can improve the metabolic stability of this compound without compromising target affinity?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to mask polar functionalities, enhancing membrane permeability. Monitor stability in simulated gastric fluid (SGF) and liver microsomes .

- SAR Analysis : Systematically modify substituents on the benzodioxin or piperazine rings. For example, demonstrates that bulkier groups (e.g., trifluoromethoxy) enhance metabolic resistance but may reduce solubility .

Q. How can quantum chemical calculations guide the optimization of reaction pathways for scaled synthesis?

- Methodology :

- Transition State Analysis : Use DFT (e.g., B3LYP/6-31G*) to map energy barriers for critical steps like amide bond formation. Identify rate-limiting steps and design catalysts (e.g., DMAP) to lower activation energy .

- Solvent Screening : Compute solvation free energies (COSMO-RS) to select solvents that stabilize intermediates, reducing side reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodology :

- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., ’s sulfonamide derivatives) to identify anomalous signals .

- Dynamic Effects : For NMR splitting patterns, consider rotational barriers (e.g., hindered rotation in acetamide groups) that may cause unexpected multiplicity .

Research Design & Innovation

Q. What advanced methodologies can be applied to design analogs with improved selectivity?

- Methodology :

- Fragment-Based Drug Design (FBDD) : Screen fragments (e.g., piperazine or benzodioxin segments) against off-target proteins to eliminate non-specific binding .

- Cryo-EM : Resolve target enzyme structures in complex with the compound to identify allosteric binding sites for selective modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.